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Compound of Interest

Compound Name: 4-Phenoxybenzonitrile

Cat. No.: B1345653

Technical Guide: 4-Phenoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 4-Phenoxybenzonitrile, a key
chemical intermediate in various synthetic applications, particularly in the development of
pharmaceutical compounds.

Core Data

Chemical Identity and Properties
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Property Value Reference
CAS Number 3096-81-9 [1]
Molecular Weight 195.22 g/mol [1]
Molecular Formula C13HoNO [1]
IUPAC Name 4-phenoxybenzonitrile [1]

4-Cyanodiphenyl ether, p-
Synonyms L [1]
Phenoxybenzonitrile

Melting Point 42-46 °C [2]

White to yellow crystals or
Appearance
powder

Synthesis and Experimental Protocols

4-Phenoxybenzonitrile can be synthesized through several methods. Below are detailed
protocols for two common synthetic routes.

Route 1: Nucleophilic Aromatic Substitution of 4-
Chlorobenzonitrile with Phenol

This method involves the tris(3,6-dioxaheptyl)amine-catalyzed nucleophilic aromatic
substitution reaction of 4-chlorobenzonitrile with phenol.[2]

Experimental Protocol:

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, combine 4-chlorobenzonitrile (1 equivalent), phenol (1.2 equivalents), and a catalytic
amount of tris(3,6-dioxaheptyl)amine.

o Solvent Addition: Add a suitable high-boiling point solvent, such as dimethylformamide
(DMF) or dimethyl sulfoxide (DMSO).

o Base: Add a base, such as potassium carbonate (K2COs) or cesium carbonate (Cs2CO3) (2
equivalents), to the mixture to facilitate the deprotonation of phenol.
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Reaction Conditions: Heat the reaction mixture to a temperature between 100-150°C and stir
for 4-8 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the
mixture into water and extract the product with a suitable organic solvent, such as ethyl
acetate.

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and
concentrate it under reduced pressure. The crude product can be further purified by column
chromatography or recrystallization.

Route 2: Reaction of 4-Cyanophenol with lodobenzene

This alternative synthesis involves the reaction of 4-cyanophenol with iodobenzene using a
cesium fluoride/clinoptilolite (CsF/CP) solid base in DMSO.[2]

Experimental Protocol:

Reactant Preparation: In a reaction vessel, add 4-cyanophenol (1 equivalent), iodobenzene
(1.1 equivalents), and the CsF/Clinoptilolite catalyst.

Solvent: Add dimethyl sulfoxide (DMSO) as the solvent.

Reaction Conditions: Heat the mixture with stirring at a temperature of 120-140°C for 6-12
hours. The reaction should be monitored by TLC or GC-MS.

Work-up and Isolation: After cooling, dilute the reaction mixture with water and extract the
product with an organic solvent like diethyl ether or ethyl acetate.

Purification: Combine the organic extracts, wash with water and brine, and dry over a drying
agent (e.g., Na2S0a). After solvent evaporation, purify the resulting crude 4-
Phenoxybenzonitrile by column chromatography on silica gel.

Applications in Drug Discovery and Medicinal
Chemistry
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While 4-Phenoxybenzonitrile itself is not typically an active pharmaceutical ingredient, its
structural motif is present in various biologically active molecules. The nitrile group can act as a
hydrogen bond acceptor, mimicking a carbonyl group, which is a common feature in drug-
receptor interactions.[3]

Key applications include:

 Intermediate for Tetrazole Synthesis: It is used to synthesize 5-(4-phenoxy)phenyltetrazole, a
compound with potential applications in medicinal chemistry.[2]

 Building Block for Biologically Active Molecules: The phenoxybenzonitrile scaffold is a
component of more complex molecules that have been investigated as:

o Dipeptidyl peptidase-4 (DPP-4) inhibitors: Derivatives of quinazolinone containing a
methyl-benzonitrile moiety have shown DPP-4 inhibitory activity, relevant for the treatment
of diabetes.[4]

o Metabotropic Glutamate Receptor 5 (mGIuR5) Negative Allosteric Modulators:
Benzonitrile-containing compounds have been developed as mGIuR5 NAMs for potential
use in psychiatric disorders.[5]

Visualized Workflows

The following diagrams illustrate the synthetic pathways for 4-Phenoxybenzonitrile.
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Synthesis of 4-Phenoxybenzonitrile via Nucleophilic Aromatic Substitution.
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Synthesis of 4-Phenoxybenzonitrile via Ullmann-type Reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 4-Phenoxybenzonitrile | CL13HONO | CID 137821 - PubChem [pubchem.ncbi.nim.nih.gov]

2. 4-Phenoxybenzonitrile 96 3096-81-9 [sigmaaldrich.com]

3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC
[pmc.ncbi.nlm.nih.gov]

e 4. brieflands.com [brieflands.com]

o 5. Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-
yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5
(mGIuR5) Negative Allosteric Modulator for Psychiatric Indications - PubMed
[pubmed.ncbi.nim.nih.gov]

¢ To cite this document: BenchChem. [4-Phenoxybenzonitrile CAS number and molecular
weight]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1345653#4-phenoxybenzonitrile-cas-number-and-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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